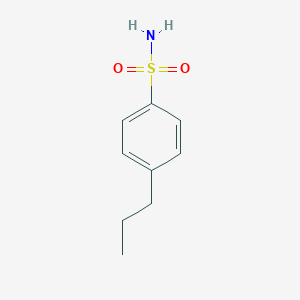

4-丙基苯磺酰胺

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves a two-step synthetic process, starting with the treatment of sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. This method has been applied to various sulfonamides, demonstrating the feasibility of one-pot syntheses from sulfonyl chloride precursors. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insight into the methods that could be adapted for 4-Propylbenzenesulfonamide synthesis (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their chemical reactivity and biological activity. Crystallographic studies, such as those conducted on N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveal significant details about the molecular geometry, including bond lengths and angles, and the arrangement of molecules in the crystal lattice. These structural insights are fundamental for understanding the reactivity and interaction of 4-Propylbenzenesulfonamide with biological targets (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Sulfonamides like 4-Propylbenzenesulfonamide undergo various chemical reactions, including alkylation, arylation, and reactions with thiolates. These reactions are pivotal for the modification of sulfonamides to enhance their biological activity or to introduce protective groups. The ability of sulfonamides to undergo smooth alkylation and to be deprotected readily via Meisenheimer complexes showcases their versatility in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

科学研究应用

催化和氧化反应:4-叔丁基苯磺酰胺,一个相关化合物,被用作铁酞菁中的取代基,在氧化条件下表现出显著的稳定性,并且对环己烯和苯乙烯的氧化具有有效性(Umit Işci等,2014)。

药理应用:类似于4-氨基苯磺酰胺的衍生物,如4-丙基苯磺酰胺,已被合成并评估其抗炎性能。这些化合物在大鼠爪水肿方面表现出显著的减少,表明具有作为抗炎剂的潜力(Monther F. Mahdi, 2017)。

抗菌和抗结核菌特性:与4-丙基苯磺酰胺相关的2,4-二硝基苯磺酰胺显示半胱氨酸激活的二氧化硫释放,并对结核分枝杆菌具有很高的效力,表明具有作为抗结核菌剂的潜力(Satish R. Malwal et al., 2012)。

合成和表征:已对各种磺酰胺化合物进行了合成、结构和表征的研究,这对于理解它们的化学性质和潜在应用是至关重要的(P. Murthy et al., 2018)。

癌症研究:含苯磺酰胺基团的化合物已被研究其作为癌症治疗药物的潜力。例如,二苯磺酰胺已被合成,并在诱导癌细胞凋亡和抑制碳酸酐酶方面显示出有希望的结果(H. Gul et al., 2018)。

固相合成应用:苯磺酰胺已被用作各种化学转化中的关键中间体,包括固相合成,表明它们在化学合成中的多功能性(Veronika Fülöpová & M. Soural,2015)。

作用机制

While the specific mechanism of action for 4-Propylbenzenesulfonamide is not provided, sulfonamides in general are known to exhibit a range of pharmacological activities. They can inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

安全和危害

属性

IUPAC Name |

4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCMHNIYTXWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367415 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbenzenesulfonamide | |

CAS RN |

1132-18-9 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

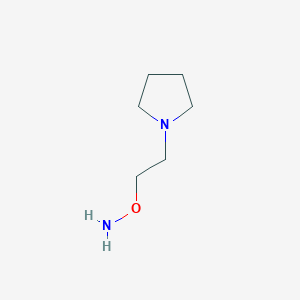

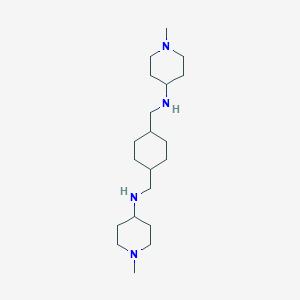

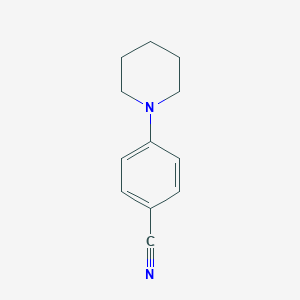

Feasible Synthetic Routes

Q & A

Q1: How does 4-Propylbenzenesulfonamide interact with ADAMTS-5 and what are the downstream effects of this interaction?

A1: The provided research articles focus on a novel inhibitor scaffold discovered through Encoded Library Technology (ELT) that incorporates a 4-Propylbenzenesulfonamide moiety []. This scaffold, particularly exemplified by compound 8 ((R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide), demonstrates potent inhibition of ADAMTS-5 with an IC50 of 30 nM []. Importantly, this inhibition exhibits high selectivity over other ADAMTS enzymes and MMPs []. The downstream effect of this targeted inhibition is the reduction of aggrecanase-mediated cartilage degradation, specifically by decreasing (374)ARGS neoepitope release from aggrecan and glycosaminoglycan in response to IL-1β/OSM stimulation []. This finding suggests the potential therapeutic value of these inhibitors in osteoarthritis treatment.

Q2: Is there information about the structure-activity relationship (SAR) for this class of compounds and how modifications impact their activity against ADAMTS-5?

A2: The article mentions that extensive SAR studies were conducted on the identified scaffold []. These studies revealed that both the potency and physicochemical properties of the initial scaffold could be further optimized through structural modifications []. Unfortunately, specific details regarding the exact modifications and their individual impact on activity are not provided in the abstract. Further investigation into the full research article would be needed to explore the specific SAR findings in detail.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

-](/img/structure/B72183.png)